![molecular formula C11H7F3N2O B13691138 3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is a compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and bioactivity, making it a valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazinone . The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazinone to pyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives .
Applications De Recherche Scientifique
3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: This compound shares the trifluoromethyl group and pyrazine ring but differs in its additional triazole ring.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to the pyrazine ring and exhibit similar biological activities.
Uniqueness
3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H7F3N2O |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
3-[2-(trifluoromethyl)phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17) |
Clé InChI |
PXFQMWDVKVHGPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=CNC2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


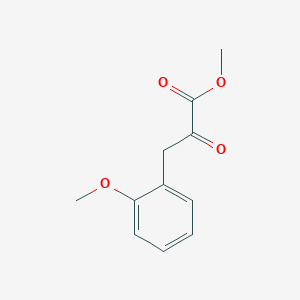
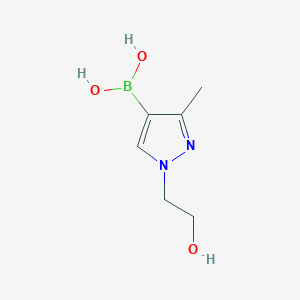
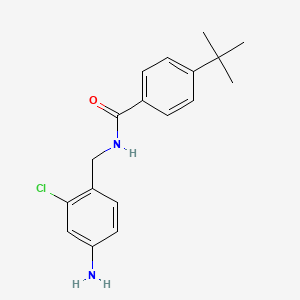
![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)
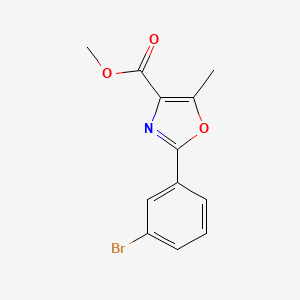
![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
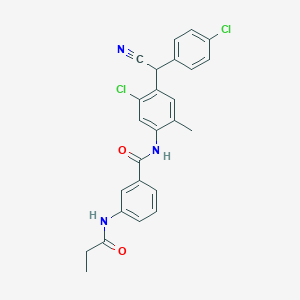
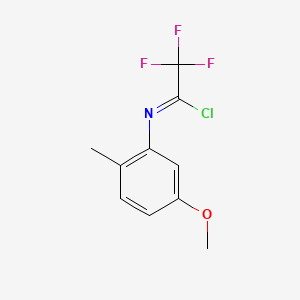
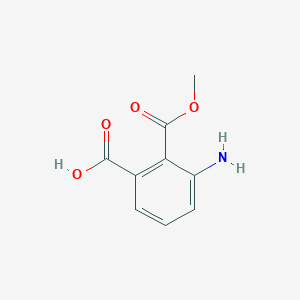
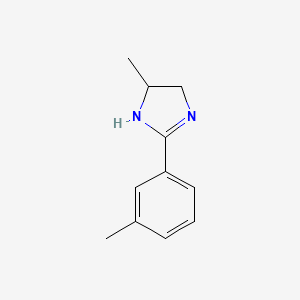
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
